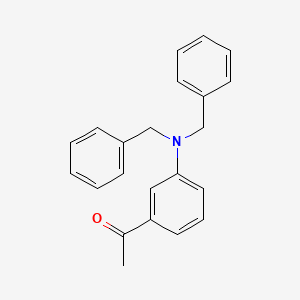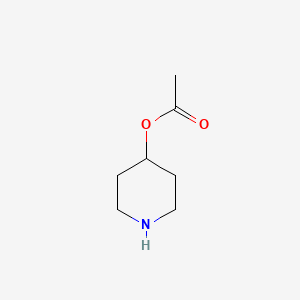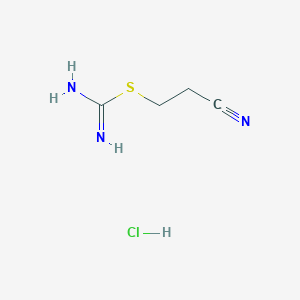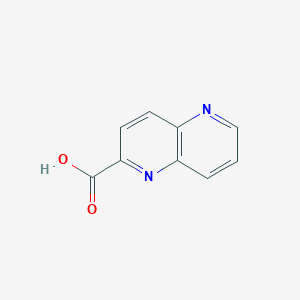![molecular formula C12H12N2O2 B1353219 Ácido 1,2,3,4-tetrahidropirid[1,2-a]bencimidazol-7-carboxílico CAS No. 18390-13-1](/img/structure/B1353219.png)
Ácido 1,2,3,4-tetrahidropirid[1,2-a]bencimidazol-7-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary targets of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid are various bacterial species. This compound has been found to be active against Gram-negative bacteria such as Escherichia coli AB1157 and Gram-positive bacteria like Bacillus cereus .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. Pyrido[1,2-a]benzimidazoles were the most effective against Bacillus cereus, while 1,2,3,4-tetrahydro derivatives produced the greatest level of growth inhibition of Gram-negative (Escherichia coli AB1157) bacteria .
Biochemical Pathways
It is known that the compound’s antibacterial activity is associated with its structure, particularly the presence of nodal nitrogen atoms .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. The antibacterial activity of this compound was found to be comparable to or exceeded the efficacy of commercial antibiotics such as tetracycline, kanamycin, levomycetin, and erythromycin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid typically involves the condensation of o-phenylenediamine with various aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Another approach involves the use of carbondisulphide in an alkaline alcoholic solution . These reactions generally require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the overall efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, halogenated derivatives have shown increased antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[1,2-a]benzimidazole: Shares a similar core structure but lacks the tetrahydro and carboxylic acid functionalities.
Benzimidazole: A simpler structure with a wide range of biological activities.
Pyrimido[1,2-a]benzimidazole: Another related compound with potential therapeutic applications.
Uniqueness
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the tetrahydro ring and carboxylic acid group enhances its solubility and ability to interact with various biological targets, making it a promising candidate for drug development .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKTXSBXZZWMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene](/img/structure/B1353139.png)









![acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1353172.png)

![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)
